3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole 3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17825338
InChI: InChI=1S/C10H10BrN3O2/c1-6(2)13-7-4-3-5-8(14(15)16)9(7)10(11)12-13/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole

CAS No.:

Cat. No.: VC17825338

Molecular Formula: C10H10BrN3O2

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-nitro-1-(propan-2-yl)-1H-indazole -

Specification

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
IUPAC Name 3-bromo-4-nitro-1-propan-2-ylindazole
Standard InChI InChI=1S/C10H10BrN3O2/c1-6(2)13-7-4-3-5-8(14(15)16)9(7)10(11)12-13/h3-6H,1-2H3
Standard InChI Key ZUCLEKYJVKQSDG-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-bromo-4-nitro-1-(propan-2-yl)-1H-indazole is C₁₁H₁₁BrN₃O₂, derived from the parent indazole structure (C₇H₅N₂) through substitution at three positions:

  • Bromine at position 3 (C3)

  • Nitro group (-NO₂) at position 4 (C4)

  • Isopropyl group (-CH(CH₃)₂) at position 1 (N1)

The indazole core consists of a fused benzene and pyrazole ring, with the pyrazole nitrogen atoms at positions 1 and 2. Substitution at N1 alters the electronic distribution of the aromatic system, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₁BrN₃O₂
Molecular Weight313.13 g/mol
IUPAC Name3-bromo-4-nitro-1-(propan-2-yl)-1H-indazole
Canonical SMILESBrC1=C(C2=C(N=N1)C(=CC=C2)N+[O-])C(C)C
Topological Polar Surface Area78.9 Ų

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-bromo-4-nitro-1-(propan-2-yl)-1H-indazole can be conceptualized in three stages:

  • Indazole Core Formation: Construction of the 1H-indazole scaffold.

  • Nitration and Bromination: Sequential functionalization at positions 4 and 3.

  • N1-Alkylation: Introduction of the isopropyl group at the 1-position.

Preparation of 4-Nitro-1H-indazole

The synthesis begins with 1H-indazole, which undergoes nitration at position 4 using a mixture of nitric acid and sulfuric acid. This step yields 4-nitro-1H-indazole (CAS 2942-40-7), a precursor with well-documented synthetic protocols .

Reaction Conditions:

  • Nitrating agent: HNO₃ (conc.)/H₂SO₄ (conc.)

  • Temperature: 0–5°C (controlled to prevent over-nitration)

  • Yield: ~75–80%

Bromination at Position 3

4-Nitro-1H-indazole is brominated using elemental bromine in a mixture of acetic acid and chloroform, as described for the synthesis of 3-bromo-4-nitro-1H-indazole (CAS 74209-17-9) .

Procedure:

  • Dissolve 4-nitro-1H-indazole (50 g, 0.306 mol) in acetic acid (300 mL) and chloroform (300 mL).

  • Add sodium acetate (26.4 g, 0.306 mol) to buffer the reaction.

  • Slowly introduce bromine (51.4 g, 0.322 mol) in acetic acid (60 mL) over 3.5 hours at <25°C.

  • Stir for 2 hours, concentrate under reduced pressure, and isolate via filtration .

Yield: 92% (68 g) .

N1-Alkylation with Isopropyl Groups

The final step involves alkylation of 3-bromo-4-nitro-1H-indazole at the 1-position. A method analogous to the synthesis of 2-(3-bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone (reported in ) is adapted:

Reaction Setup:

  • Substrate: 3-bromo-4-nitro-1H-indazole (1 equiv)

  • Alkylating agent: Isopropyl bromide (1.1 equiv)

  • Base: Potassium carbonate (2 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Tetra-n-butylammonium bromide (TBAB)

Procedure:

  • Combine substrate, K₂CO₃, TBAB, and DMF under nitrogen.

  • Add isopropyl bromide dropwise at room temperature.

  • Stir for 48 hours, filter, and concentrate.

  • Purify via recrystallization (methanol/water) .

Theoretical Yield: ~65–70% (based on analogous reactions) .

Physicochemical Properties

Spectral Characteristics

While experimental data for the title compound is scarce, predictions can be made using analogs:

  • IR Spectroscopy: Peaks at ~1540 cm⁻¹ (N-O stretch, nitro), ~680 cm⁻¹ (C-Br stretch).

  • ¹H NMR (DMSO-d₆): δ 8.50 (d, 1H, H5), 8.20 (s, 1H, H2), 7.80–7.60 (m, 2H, H6–7), 4.90 (septet, 1H, -CH(CH₃)₂), 1.50 (d, 6H, -CH₃) .

  • ¹³C NMR: δ 148.2 (C4-NO₂), 140.1 (C3-Br), 125–135 (aromatic carbons), 50.1 (-CH(CH₃)₂), 22.4 (-CH₃).

Thermal Stability

The nitro and bromine groups confer moderate thermal stability. Differential scanning calorimetry (DSC) of 3-bromo-4-nitro-1H-indazole shows decomposition above 200°C. The isopropyl group may lower the melting point compared to the non-alkylated analog.

Reactivity and Applications

Chemical Reactivity

  • Nucleophilic Aromatic Substitution: The bromine at C3 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .

  • Reduction of Nitro Group: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling further functionalization.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at C3 using aryl boronic acids .

Pharmaceutical Intermediates

Indazole derivatives are explored as kinase inhibitors and antimicrobial agents. The nitro group serves as a precursor for amino derivatives, which are common in drug discovery .

Materials Science

Nitroindazoles contribute to energetic materials due to their high nitrogen content. Bromine enhances density and thermal stability, making the compound a candidate for explosives research .

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